3,5-Bis(trifluoromethyl)benzyl methanesulphonate 3,5-Bis(trifluoromethyl)benzyl methanesulphonate
Brand Name: Vulcanchem
CAS No.: 183551-51-1
VCID: VC20915597
InChI: InChI=1S/C10H8F6O3S/c1-20(17,18)19-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2,1H3
SMILES: CS(=O)(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Molecular Formula: C10H8F6O3S
Molecular Weight: 322.23 g/mol

3,5-Bis(trifluoromethyl)benzyl methanesulphonate

CAS No.: 183551-51-1

Cat. No.: VC20915597

Molecular Formula: C10H8F6O3S

Molecular Weight: 322.23 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(trifluoromethyl)benzyl methanesulphonate - 183551-51-1

Specification

CAS No. 183551-51-1
Molecular Formula C10H8F6O3S
Molecular Weight 322.23 g/mol
IUPAC Name [3,5-bis(trifluoromethyl)phenyl]methyl methanesulfonate
Standard InChI InChI=1S/C10H8F6O3S/c1-20(17,18)19-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4H,5H2,1H3
Standard InChI Key ZPWKYNJFFAWNSM-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Canonical SMILES CS(=O)(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structure

3,5-Bis(trifluoromethyl)benzyl methanesulphonate is identified by the CAS number 183551-51-1 and possesses the molecular formula C₁₀H₈F₆O₃S . The compound features a benzyl group with two trifluoromethyl (CF₃) substituents at positions 3 and 5 of the aromatic ring, and a methanesulfonate group attached to the benzylic carbon. The presence of the methanesulfonate group makes it an excellent substrate for nucleophilic substitution reactions, while the trifluoromethyl groups impart distinct electronic and lipophilic properties to the molecule.
Several synonyms are used to refer to this compound in the scientific literature and commercial catalogs:

  • 3,5-Bis-Trifluoromethyl-Benzyl-Methansulfonate

  • 3,5-Bis(trifluoromethyl)benzyl methanesulphonate 98%

  • 3,5-Bis(trifluoromethyl)benzylmethanesulphonate98%

  • 3,5-Bis(Trifluoromethyl)Benzyl Methanesulfonate

Structural Features

The compound consists of three key structural elements:

  • A benzene ring core

  • Two trifluoromethyl (CF₃) groups at positions 3 and 5

  • A methanesulfonate (-OSO₂CH₃) group attached to a methylene (-CH₂-) bridge
    This unique arrangement of functional groups contributes to its specialized reactivity profile and applications in synthetic chemistry.

Physical and Chemical Properties

Physical Properties

3,5-Bis(trifluoromethyl)benzyl methanesulphonate typically appears as a white to off-white solid . While precise physical data specifically for this compound is limited in the available literature, we can infer some properties based on structurally similar compounds.
Table 1: Physical Properties of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate and Related Compounds

Property3,5-Bis(trifluoromethyl)benzyl methanesulphonateRelated Compound: (3,5-Bis(trifluoromethyl)phenyl)methanolRelated Compound: 3,5-Bis(trifluoromethyl)benzyl bromide
Physical StateWhite to off-white solidClear colorless to yellow-brown liquidClear colorless to yellow-brown liquid
Molecular WeightApprox. 322 g/mol244.134 g/mol 307.03 g/mol
Melting PointNot specified in sources53-56°C 18°C
Boiling PointNot specified in sources173.9±35.0°C at 760 mmHg 136-140°C at 14 mmHg
DensityNot specified in sources1.4±0.1 g/cm³ 1.675 g/mL at 25°C
Flash PointNot specified in sources97.8±0.0°C 79°F
The compound's physical properties are influenced by the presence of the trifluoromethyl groups, which typically increase lipophilicity and alter the electronic distribution within the molecule.

Synthesis Methods

The synthesis of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate typically involves a multi-step process starting from commercially available 3,5-bis(trifluoromethyl)benzene or related precursors.

From 3,5-Bis(trifluoromethyl)phenyl)methanol

A common synthetic route involves the mesylation of 3,5-bis(trifluoromethyl)phenyl)methanol:

  • The starting alcohol (3,5-bis(trifluoromethyl)phenyl)methanol) is treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine.

  • The reaction typically proceeds at low temperatures (0-5°C) in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • The mesylate ester forms through nucleophilic attack of the alcohol oxygen on the sulfur atom of mesyl chloride with subsequent elimination of chloride.

Applications

3,5-Bis(trifluoromethyl)benzyl methanesulphonate finds applications in various fields due to its unique structural features and reactivity profile.

Pharmaceutical Applications

The compound serves as an important building block in medicinal chemistry and pharmaceutical synthesis for several reasons:

  • Introduction of Fluorinated Moieties: The 3,5-bis(trifluoromethyl)benzyl group is incorporated into various pharmaceutical compounds to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.

  • Structural Modification: As a reactive intermediate, it allows for the introduction of the 3,5-bis(trifluoromethyl)benzyl group through nucleophilic substitution reactions, enabling the synthesis of diverse fluorinated pharmaceutical candidates.

  • Biologically Active Compounds: Related compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety have shown significant biological activities, including antimicrobial properties against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Applications in Organic Synthesis

Beyond pharmaceutical applications, 3,5-bis(trifluoromethyl)benzyl methanesulphonate serves as a versatile reagent in organic synthesis:

  • Alkylation Reactions: The compound functions as an electrophile in alkylation reactions, allowing for the introduction of the 3,5-bis(trifluoromethyl)benzyl group into various nucleophiles.

  • Preparation of Complex Molecules: It serves as a building block for the synthesis of complex organic molecules, particularly those requiring the incorporation of fluorinated moieties.

  • Materials Science: Fluorinated compounds derived from this intermediate may find applications in materials science, where fluorine-containing materials often exhibit unique properties such as thermal stability, chemical resistance, and specialized surface characteristics.

Comparison with Related Compounds

3,5-Bis(trifluoromethyl)benzyl methanesulphonate belongs to a family of related fluorinated compounds with similar core structures but different functional groups.
Table 2: Comparison of 3,5-Bis(trifluoromethyl)benzyl methanesulphonate with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Functional GroupPrimary Applications
3,5-Bis(trifluoromethyl)benzyl methanesulphonateC₁₀H₈F₆O₃S~322 g/molMethanesulfonateSynthetic intermediate, alkylating agent
3,5-Bis(trifluoromethyl)benzyl bromideC₉H₅BrF₆307.03 g/mol BromideSynthetic intermediate, precursor
(3,5-Bis(trifluoromethyl)phenyl)methanolC₉H₆F₆O244.13 g/mol HydroxylSynthetic intermediate, precursor
3,5-Bis(trifluoromethyl)benzyl trifluoromethanesulfonateC₁₀H₅F₉O₃S376.20 g/mol TrifluoromethanesulfonateHighly reactive alkylating agent
3,5-Bis(trifluoromethyl)benzyl chloroformateC₁₀H₅ClF₆O₂306.59 g/mol ChloroformateProtecting group, activation of alcohols
The differences in leaving group ability (methanesulfonate vs. bromide vs. triflate) affect the reactivity of these compounds in nucleophilic substitution reactions, with the general reactivity order being: triflate > methanesulfonate > bromide. This allows synthetic chemists to select the most appropriate reagent based on the required reactivity level for a particular transformation.

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